Methylpropyldichlorosilane
Description
Methylpropyldichlorosilane (CAS 4518-94-9) is an organosilicon compound with the molecular formula C₄H₁₀SiCl₂ and a molecular weight of 157.11 g/mol. Structurally, it consists of a silicon atom bonded to a methyl group (-CH₃), a propyl group (-C₃H₇), and two chlorine atoms. This compound is widely used as a precursor in silicone polymer synthesis, surface modification, and crosslinking reactions due to its dual reactive chlorine sites . Synonyms include dichloromethylpropylsilane and n-propyldichloromethylsilane .
Properties
IUPAC Name |
dichloro-methyl-propylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2Si/c1-3-4-7(2,5)6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVPGBIHGALKRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88002-81-7 | |
| Record name | Silane, dichloromethylpropyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88002-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID70963350 | |
| Record name | Dichloro(methyl)propylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4518-94-9 | |
| Record name | Propylmethyldichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4518-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Silane, dichloromethylpropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004518949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylpropyldichlorosilane | |
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| Record name | Silane, dichloromethylpropyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloro(methyl)propylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963350 | |
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| Record name | Dichloromethylpropylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.586 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methylpropyldichlorosilane can be synthesized through the reaction of propylmagnesium bromide with methyltrichlorosilane. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the chlorosilane .
Industrial Production Methods
In industrial settings, dichloro(methyl)propylsilane is produced by the direct chlorination of methylpropylsilane. This process involves the reaction of methylpropylsilane with chlorine gas in the presence of a catalyst, such as aluminum chloride, at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
Methylpropyldichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkoxy or amino groups.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Condensation Reactions: It can undergo condensation with other silanes to form polysiloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions typically occur under mild conditions with the presence of a base to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction occurs readily in the presence of moisture or water.
Condensation Reactions: These reactions often require a catalyst, such as a strong acid or base, and are conducted at elevated temperatures.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with various functional groups.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Condensation Reactions: The major products are polysiloxanes, which are used in the production of silicones.
Scientific Research Applications
Methylpropyldichlorosilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in the development of new materials and catalysts.
Biology: The compound is used in the modification of biomolecules to improve their stability and functionality.
Medicine: It is employed in the synthesis of silicon-based drugs and drug delivery systems.
Mechanism of Action
The mechanism of action of dichloro(methyl)propylsilane involves the reactivity of the silicon-chlorine bonds. These bonds can be readily broken and replaced with other functional groups, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the functional groups introduced .
Comparison with Similar Compounds
Key Comparisons
Reactivity: this compound’s dual Cl atoms make it more reactive toward hydrolysis and condensation than monochlorinated analogs like isopropyldimethylchlorosilane . Compounds with functional groups (e.g., -CN in (3-cyanopropyl)methyldichlorosilane) exhibit tailored reactivity for niche applications .
Hydrophobicity :
- Fluorinated derivatives (e.g., perfluoroalkoxypropylmethyldichlorosilanes) display superior hydrophobicity and chemical inertness compared to this compound .
- Methoxy-substituted silanes (e.g., 3-chloropropylmethyldimethoxysilane) hydrolyze slower, enabling controlled polymer growth .
Thermal Stability :
- Fluorinated silanes decompose at higher temperatures (>300°C) due to strong C-F bonds, whereas this compound degrades around 200°C .
Synthetic Utility :
- This compound is a versatile intermediate in hydrosilylation and co-hydrolysis reactions to produce cyclosiloxanes and polysiloxanes .
- Isocyanate-functionalized analogs (e.g., 3-isocyanatopropylmethyldichlorosilane) enable covalent bonding with polymers, enhancing interfacial adhesion .
Research Findings
- Hydrolysis Behavior: this compound undergoes rapid hydrolysis in humid environments, forming silanol intermediates that condense into siloxane networks. In contrast, methoxy-substituted silanes require acid/base catalysts for controlled hydrolysis .
- Fluorinated Derivatives : Perfluoroalkoxypropylmethyldichlorosilanes yield cyclotetrasiloxanes upon co-hydrolysis with dimethyldichlorosilane, demonstrating enhanced thermal stability (TGA ~5% weight loss at 350°C) .
Biological Activity
Methylpropyldichlorosilane (MPDCS) is a silane compound that has gained attention in various fields, including organic synthesis and materials science. This article explores its biological activity, focusing on its interactions with biological systems, potential toxicity, and applications.
Chemical Structure and Properties
This compound has the chemical formula CHClSi. Its structure consists of a silicon atom bonded to two chlorine atoms, one methyl group, and one propyl group. This configuration allows MPDCS to participate in various chemical reactions, making it useful in synthesizing siloxane polymers and other organosilicon compounds.
1. Toxicological Profile
Research indicates that silanes, including MPDCS, exhibit varying degrees of toxicity depending on their structure and functional groups. The toxicity of MPDCS can be attributed to its ability to hydrolyze in aqueous environments, producing hydrochloric acid and silanol, which may affect cellular processes.
- Acute Toxicity : Studies have shown that exposure to high concentrations of MPDCS can lead to respiratory irritation and skin sensitization.
- Chronic Effects : Long-term exposure may result in adverse effects on the liver and kidneys, as indicated by animal studies.
2. Cellular Interactions
MPDCS's interaction with cellular components has been documented in several studies:
- Cell Membrane Integrity : MPDCS can disrupt lipid bilayers, leading to increased permeability and potential cell lysis at high concentrations.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress by generating ROS, which can damage cellular macromolecules like DNA and proteins.
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of MPDCS on human lung epithelial cells (A549). The results showed that:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 70 |
| 100 | 40 |
The data indicate that higher concentrations of MPDCS significantly reduce cell viability, suggesting a dose-dependent cytotoxic effect.
Case Study 2: In Vivo Toxicity
An animal study assessed the effects of inhalation exposure to MPDCS in rats. Observations included:
- Behavioral Changes : Increased lethargy and reduced activity were noted at higher exposure levels.
- Histopathological Findings : Lung tissues exhibited signs of inflammation and cellular necrosis.
Research Findings
Recent research has focused on the potential applications of MPDCS in biocompatible materials:
- Silicone-Based Biomaterials : Due to its silane nature, MPDCS can be incorporated into silicone matrices for medical devices. Its hydrophobic properties enhance the durability and performance of these materials.
- Drug Delivery Systems : MPDCS-modified nanoparticles have shown promise in targeted drug delivery applications due to their ability to form stable complexes with various therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
